N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(methylsulfonyl)benzamide

Description

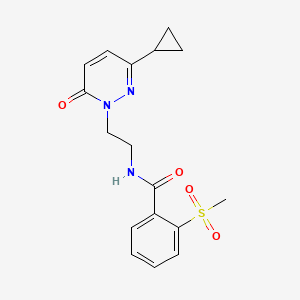

N-(2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(methylsulfonyl)benzamide is a benzamide derivative featuring a pyridazinone core substituted with a cyclopropyl group and a methylsulfonylbenzamide moiety. The pyridazinone ring is a heterocyclic scaffold known for its bioactivity in modulating enzymes (e.g., phosphodiesterases) and receptors . The methylsulfonyl group is a strong electron-withdrawing substituent that enhances metabolic stability and influences binding interactions with target proteins. The ethyl linker between the pyridazinone and benzamide groups provides conformational flexibility, which may optimize binding to biological targets.

Synthesis of such compounds typically involves amide coupling between a pyridazinone-containing amine and a substituted benzoyl chloride. For example, analogous benzamides are synthesized via reactions between activated carboxylic acids (e.g., acid chlorides) and amines under basic conditions . Characterization methods like NMR, IR, and X-ray crystallography (as seen in related compounds) are critical for confirming structure and regiochemistry .

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S/c1-25(23,24)15-5-3-2-4-13(15)17(22)18-10-11-20-16(21)9-8-14(19-20)12-6-7-12/h2-5,8-9,12H,6-7,10-11H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPZOBYDKXJQCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)NCCN2C(=O)C=CC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(methylsulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a pyridazinone core, which is known for its diverse biological activities. The presence of a cyclopropyl group and a methylsulfonyl substituent enhances its pharmacological potential.

Molecular Formula : CHNO

Molecular Weight : 306.36 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound may inhibit certain enzyme activities, which can modulate inflammatory responses and cellular signaling pathways.

Biological Activities

-

Antitumor Activity :

- Studies have shown that this compound exhibits significant antitumor effects, particularly through the induction of G1 cell cycle arrest and apoptosis in cancer cells. This suggests its potential as a therapeutic agent in oncology.

- Anti-inflammatory Effects :

-

Antioxidant Properties :

- Preliminary investigations indicate that this compound may possess antioxidant properties, which could contribute to its therapeutic efficacy by mitigating oxidative stress associated with various diseases.

Case Studies

Several studies have explored the biological activity of related compounds within the pyridazinone class, providing insights into their pharmacological profiles:

- Study on Pyridazinone Derivatives : A study highlighted the synthesis and biological evaluation of pyridazinone derivatives, including compounds with similar structural motifs to this compound. These derivatives exhibited varied degrees of cytotoxicity against cancer cell lines and demonstrated potential as anti-inflammatory agents.

- In Vivo Studies : In vivo experiments indicated that administration of related compounds resulted in significant reductions in edema in animal models, supporting their anti-inflammatory potential .

Summary Table of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(methylsulfonyl)benzamide with structurally related benzamide derivatives, emphasizing substituent effects and biological relevance:

Structural and Functional Analysis

- Pyridazinone vs. Thiazole/Isoxazole: The pyridazinone ring in the target compound offers distinct hydrogen-bonding capabilities compared to thiazole or isoxazole rings in compounds. Pyridazinone’s carbonyl group may interact with catalytic residues in enzymes, while thiazole’s sulfur atom could participate in hydrophobic interactions .

- Methylsulfonyl vs. Thioether: The methylsulfonyl group in the target compound is more polar and electron-withdrawing than thioether-linked substituents in .

- Cyclopropyl Substitution: The cyclopropyl group on the pyridazinone ring introduces steric hindrance and ring strain, which may improve binding specificity to targets like kinases or PDEs compared to unsubstituted analogs .

Pharmacological Implications

The target compound’s methylsulfonyl and pyridazinone groups suggest it may target inflammation or metabolic disorders, as similar structures are reported in PDE4 inhibitors . However, the absence of thioether linkages (common in ’s protease inhibitors) indicates divergent mechanisms of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.